molecular formula C22H25ClN4OS2 B2709197 N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1052532-04-3

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2709197
CAS No.: 1052532-04-3
M. Wt: 461.04
InChI Key: BECWQVQBGPOTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring two benzothiazole moieties linked via a carboxamide group. The molecule includes a dimethylaminopropyl side chain and methyl substituents at the 5,7-positions of one benzothiazole ring. The hydrochloride salt form enhances solubility in aqueous environments, a critical factor for bioavailability in pharmacological contexts.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS2.ClH/c1-14-12-15(2)19-17(13-14)24-22(29-19)26(11-7-10-25(3)4)21(27)20-23-16-8-5-6-9-18(16)28-20;/h5-6,8-9,12-13H,7,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECWQVQBGPOTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=NC4=CC=CC=C4S3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound with a complex structure that includes multiple functional groups, classified as a thiazole derivative. Its molecular formula is C19H24ClN3OS2, and it has garnered attention for its potential applications in medicinal chemistry due to its diverse biological activities.

Structural Characteristics

The compound features a benzo[d]thiazole core, which is known for its pharmacological significance. The presence of the dimethylamino propyl side chain enhances its solubility and biological activity. The structural complexity allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer properties
  • Antimicrobial activity
  • Neuroprotective effects

These activities are attributed to the compound's ability to interact with specific biological targets, influencing various cellular pathways.

The mechanism of action for this compound involves its binding affinity to different biological targets. Interaction studies have shown that it may influence signaling pathways associated with cell proliferation and apoptosis. The structure-activity relationship (SAR) analysis has highlighted the importance of specific substitutions on the thiazole ring in modulating these effects.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluating benzothiazole derivatives demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The compound showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity :
    • Research has shown that thiazole derivatives possess antimicrobial properties. Specific analogs of the compound were tested against bacterial strains, revealing effective inhibition at low concentrations. This suggests a potential application in developing new antimicrobial therapies .
  • Neuroprotective Effects :
    • In a series of experiments assessing neurotoxicity and anticonvulsant activity, related compounds displayed lower neurotoxicity and significant protective effects against induced seizures. This indicates that modifications similar to those seen in this compound could enhance neuroprotective properties .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamideSimilar amine and thiazole structureAnticancer properties
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)Different methyl substitution on the thiazole ringAntimicrobial activity
N-(5-{[(2,5-difluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,3-benzothiazoleFeatures a thiadiazole instead of thiazoleCorrosion inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

CAS 1052530-89-8 (N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride) Substituents: The 4-methoxy group on the benzothiazole ring replaces the 5,7-dimethyl groups in the target compound. Electronic Effects: Methoxy is an electron-donating group, which may enhance resonance stabilization compared to methyl substituents. This difference could influence binding affinity in biological systems.

Peptidomimetic Thiazole Derivatives (Compounds 29, 30, 31 from ) Backbone: These compounds incorporate thiazole rings with amino acid-derived side chains, unlike the dual benzothiazole framework of the target compound. Functional Groups: Compound 29 includes a 4-azidobenzoyl group, enabling click chemistry applications, while Compound 31 features a 3-aminobenzamido group for hydrogen bonding. Both lack the dimethylaminopropyl chain, reducing cationic character .

Thiadiazole-Triazine Hybrids () Core Structure: These compounds (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) prioritize thiadiazole and triazine rings over benzothiazoles. Synthesis: Heterocyclization with sulfuric acid yields stable intermediates, contrasting with the carboxamide coupling likely used for the target compound .

Notes

Data Limitations : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural and synthetic parallels.

Substituent Impact : Methyl and methoxy groups confer distinct electronic and steric profiles, influencing solubility, stability, and target engagement.

Synthetic Complexity : The dual benzothiazole framework in the target compound requires multi-step coupling, contrasting with simpler heterocycles in analogs .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction parameters influence yield?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation between benzo[d]thiazole-2-carboxylic acid derivatives and amine-containing intermediates (e.g., dimethylaminopropylamine) under coupling agents like EDCI or DCC .
  • Salt formation using hydrochloric acid to generate the hydrochloride form . Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (40–60°C for amidation), and purification via column chromatography or recrystallization . Yield optimization requires stoichiometric balancing and inert atmosphere conditions to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • 1H/13C NMR : Confirms proton and carbon environments, particularly distinguishing thiazole ring protons (δ 7.2–8.5 ppm) and dimethylamino groups (δ 2.2–2.8 ppm) .
  • IR spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HPLC : Ensures >95% purity by monitoring residual solvents or unreacted intermediates .

Q. What solubility challenges arise during formulation, and how are they addressed?

The hydrochloride salt typically exhibits limited aqueous solubility due to hydrophobic thiazole and benzamide moieties. Strategies include:

  • Co-solvent systems (e.g., DMSO-water mixtures) .
  • pH adjustment to enhance ionization in buffered solutions (pH 4–6) .
  • Micellar encapsulation using nonionic surfactants (e.g., Poloxamer 407) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., cytotoxicity vs. selectivity) be resolved?

  • Dose-response profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to differentiate cytotoxic effects from target-specific activity .
  • Off-target screening : Use kinase panels or proteome-wide profiling to identify non-specific interactions .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out artifacts from compound instability .

Q. What experimental designs mitigate synthetic byproduct formation during cyclization?

  • Reaction monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction termination times .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to suppress side reactions like over-alkylation .
  • Temperature gradients : Gradual heating (e.g., 25°C → 80°C) reduces exothermic side reactions .

Q. How is the compound’s stability under physiological conditions optimized for in vivo studies?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and oxidative stress (H₂O₂) to identify degradation pathways .
  • Lyophilization : Stabilize the hydrochloride salt by removing water to prevent hydrolysis .
  • Protective formulations : Use lipid-based nanoparticles or cyclodextrin complexes to shield reactive groups .

Mechanistic and Functional Analysis

Q. What computational methods predict target binding modes and SAR?

  • Molecular docking : Simulate interactions with thiazole-binding enzymes (e.g., tyrosine kinases) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize analogs .

Q. How are pharmacokinetic properties (e.g., bioavailability) evaluated preclinically?

  • Caco-2 permeability assays : Measure apical-to-basolateral transport to predict intestinal absorption .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions .
  • Tissue distribution studies : Radiolabel the compound (e.g., ³H) to track accumulation in target organs .

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological assay results across labs?

  • Standardized protocols : Adopt uniform cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media) .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for cytotoxicity) to calibrate sensitivity .
  • Inter-lab validation : Share batches of the compound for cross-testing .

Q. What analytical strategies resolve discrepancies in NMR or MS data?

  • High-resolution MS : Confirm molecular ion peaks with <5 ppm error .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions (e.g., aromatic protons) .
  • Isotopic labeling : Synthesize deuterated analogs to track proton environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.